Norethandrolone-d5
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Overview
Description
Norethandrolone-d5 is a deuterated form of norethandrolone, a synthetic androgen and anabolic steroid. It is used primarily in scientific research as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms in the molecule, which helps in tracing and studying metabolic pathways and reactions involving norethandrolone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norethandrolone-d5 involves the incorporation of deuterium atoms into the norethandrolone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is purified using techniques such as chromatography to achieve the desired isotopic purity.
Chemical Reactions Analysis
Types of Reactions: Norethandrolone-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Formation of dihydro derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Norethandrolone-d5 is widely used in scientific research for various applications, including:
Chemistry: Studying reaction mechanisms and pathways involving norethandrolone.
Biology: Investigating the metabolic fate of norethandrolone in biological systems.
Medicine: Researching the pharmacokinetics and pharmacodynamics of norethandrolone and its derivatives.
Industry: Developing new synthetic routes and production methods for steroidal compounds.
Mechanism of Action
Norethandrolone-d5 exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and protein synthesis. The molecular targets include various enzymes and proteins involved in muscle growth, metabolism, and other physiological processes. The pathways involved include the androgen receptor signaling pathway and related metabolic pathways.
Comparison with Similar Compounds
Norethandrolone: The non-deuterated form of Norethandrolone-d5.
Nandrolone: Another anabolic steroid with similar properties.
Methandienone: A synthetic anabolic steroid with different structural features.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide stability and allow for precise tracing in metabolic studies. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts.
Properties
Molecular Formula |
C20H30O2 |
---|---|
Molecular Weight |
307.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-17-(1,1,2,2,2-pentadeuterioethyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h12,15-18,22H,3-11H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1/i1D3,3D2 |
InChI Key |
ZDHCJEIGTNNEMY-MJUHVKLISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O |
Canonical SMILES |
CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.